molecular formula C9H11Cl2N B1459275 6-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1803589-87-8

6-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No. B1459275
CAS RN: 1803589-87-8
M. Wt: 204.09 g/mol
InChI Key: KKZQTZQSFOLFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 1803589-87-8 . It has a molecular weight of 204.1 . It is a solid substance at room temperature . It is used for research and development purposes .


Molecular Structure Analysis

The InChI code for 6-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is 1S/C9H10ClN.ClH/c10-8-3-4-9-7 (6-8)2-1-5-11-9;/h3-4,6,11H,1-2,5H2;1H . The SMILES string representation is Cl.Clc1ccc2CNCCc2c1 .


Physical And Chemical Properties Analysis

6-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a solid at room temperature . It has a molecular weight of 204.1 .

Scientific Research Applications

Neurodegenerative Disease Research

The compound’s potential to bind with metal ions makes it a subject of interest in the study of neurodegenerative diseases like Alzheimer’s. It could lead to the development of therapeutic agents that modulate metal ion concentration in the brain, which is a factor in the progression of these diseases .

Safety And Hazards

This compound may be harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

6-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h3-4,6,11H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZQTZQSFOLFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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